molecular formula C13H19N5O3 B2772311 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide CAS No. 2034470-55-6

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2772311
CAS No.: 2034470-55-6
M. Wt: 293.327
InChI Key: XFLGHDIENUZUDI-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide is a compound belonging to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .

Chemical Reactions Analysis

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium carbonate and solvents such as tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death. The compound’s anticancer activity is thought to involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide can be compared with other 1,3,5-triazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by the following structural features:

  • Morpholino Group : Enhances solubility and bioavailability.
  • Triazine Moiety : Known for diverse biological activities, particularly in oncology.
  • Cyclopropanecarboxamide : Affects the compound's interaction with biological targets.

The molecular formula is C12H16N4O3C_{12}H_{16}N_{4}O_{3} with a molecular weight of approximately 284.30 g/mol. The presence of these functional groups suggests potential interactions with various biological pathways.

Synthesis

The synthesis of this compound involves several key steps:

  • Preparation of Triazine Derivative : Utilizing known precursors in organic synthesis.
  • Formation of Cyclopropane Ring : Via cyclopropanation reactions.
  • Amidation Reaction : To introduce the carboxamide functionality.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Research indicates that compounds with triazine structures exhibit significant antitumor properties. The proposed mechanisms include:

  • Inhibition of DNA Synthesis : By interfering with the replication processes in rapidly dividing cancer cells.
  • Modulation of Kinase Activity : Specifically targeting TGF-β type I receptor kinase, which plays a role in tumor progression and fibrosis .

Biological Activity

This compound has shown promising biological activities in various studies:

Antitumor Activity

Several studies have demonstrated its efficacy against different cancer cell lines:

  • IC50 Values : The compound exhibited low nanomolar IC50 values in kinase assays, indicating potent inhibition of target kinases involved in tumor growth .

Selectivity and Bioavailability

The compound has been noted for its selectivity towards specific kinases with favorable pharmacokinetic profiles:

  • Oral Bioavailability : Studies suggest significant systemic exposure when administered orally, making it a candidate for further development as an oral therapeutic agent .

Research Findings and Case Studies

A summary of relevant research findings is presented in the following table:

StudyFindingsReference
Study 1Demonstrated significant antitumor activity in vitro with IC50 values < 0.05 µM
Study 2Showed selective inhibition of TGF-β receptor kinase leading to reduced tumor cell migration
Study 3Evaluated pharmacokinetics in animal models indicating high oral bioavailability (51%)

Properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3/c1-20-13-16-10(8-14-11(19)9-2-3-9)15-12(17-13)18-4-6-21-7-5-18/h9H,2-8H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLGHDIENUZUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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